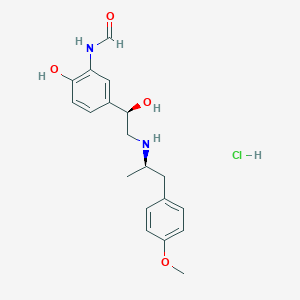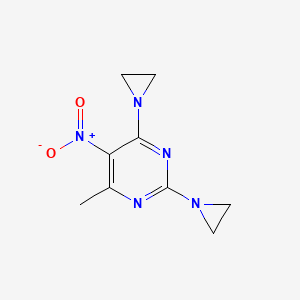![molecular formula C16H13Cl2NO2 B14147909 1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione CAS No. 1005130-41-5](/img/structure/B14147909.png)
1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a bicyclo[2.2.1]heptane ring and a pyrrolidine ring, with a 3,4-dichlorophenyl group attached. The presence of the dichlorophenyl group imparts specific chemical properties, making this compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is then reacted with appropriate reagents to introduce the pyrrolidine and dichlorophenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
化学反应分析
Types of Reactions
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
科学研究应用
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
相似化合物的比较
Similar Compounds
5-Norbornene-2,3-dicarboxylic anhydride: A related compound with a similar bicyclic structure but lacking the spiro and dichlorophenyl groups.
Chlorendic acid: Another compound with a bicyclo[2.2.1]heptane core, but with different substituents, including multiple chlorine atoms.
Uniqueness
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is unique due to its spiro linkage and the presence of the dichlorophenyl group. These features confer distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
1005130-41-5 |
|---|---|
分子式 |
C16H13Cl2NO2 |
分子量 |
322.2 g/mol |
IUPAC 名称 |
1'-(3,4-dichlorophenyl)spiro[bicyclo[2.2.1]hept-2-ene-5,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C16H13Cl2NO2/c17-12-4-3-11(6-13(12)18)19-14(20)8-16(15(19)21)7-9-1-2-10(16)5-9/h1-4,6,9-10H,5,7-8H2 |
InChI 键 |
OMEDDFSSTSLOIY-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(C1C=C2)CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


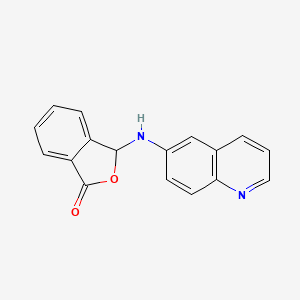
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
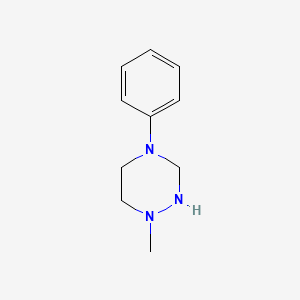
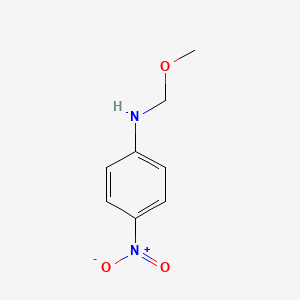

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
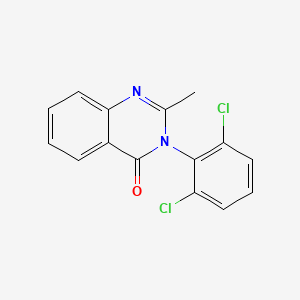
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)

